molecular formula C25H19NO B8390018 (4-(Diphenylamino)phenyl)(phenyl)methanone

(4-(Diphenylamino)phenyl)(phenyl)methanone

Cat. No. B8390018
M. Wt: 349.4 g/mol
InChI Key: QNRCTABAMPXVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Diphenylamino)phenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C25H19NO and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Diphenylamino)phenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Diphenylamino)phenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-(Diphenylamino)phenyl)(phenyl)methanone

Molecular Formula

C25H19NO

Molecular Weight

349.4 g/mol

IUPAC Name

phenyl-[4-(N-phenylanilino)phenyl]methanone

InChI

InChI=1S/C25H19NO/c27-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H

InChI Key

QNRCTABAMPXVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-bromophenyl)(phenyl)methanone (5.0 g, 19.2 mmol) and diphenylamine (4.2 g, 25.0 mmol) were dissolved in 150 mL of toluene under a nitrogen atmosphere, and then tris(benzylidene acetone dipalladium) (0.4 g, 0.4 mmol) was added thereto under nitrogen. Also, P(t-Bu)3 (0.8 g, 3.8 mmol) was added to the reaction mixture solution, followed by addition of NaOBut (5.5 g, 57.7 mmol). The reaction mixture solution was refluxed and stirred for 24 hours. After the reaction was over, the reaction mixture solution was filtered through a thin silica pad at a high temperature to thereby remove palladium. The filtrate was concentrated, and passed through a silica gel column by using hexane-dichloromethane 7:3 as an eluant. After the solvent was removed, the residue material was dried in vacuum to thereby obtain a white solid (5.6 g, yield: 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
tris(benzylidene acetone dipalladium)
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Yield
84%

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